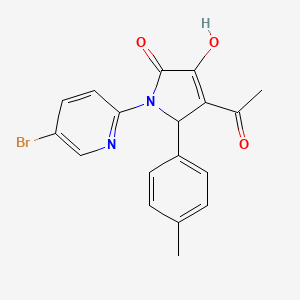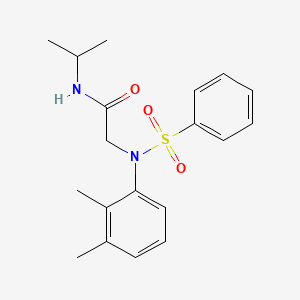![molecular formula C11H16N2O3S B5163636 N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
N-ethyl-4-[(ethylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-[(ethylsulfonyl)amino]benzamide, also known as AEBSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that inhibits serine proteases, which are enzymes that play important roles in various physiological processes. AEBSF has been widely used in biochemical and physiological studies due to its specificity and effectiveness in inhibiting serine proteases.
作用機序
N-ethyl-4-[(ethylsulfonyl)amino]benzamide inhibits serine proteases by irreversibly modifying their active sites. Serine proteases have a catalytic triad consisting of a serine residue, a histidine residue, and an aspartic acid residue. This compound reacts with the serine residue and forms a covalent bond, which blocks the catalytic activity of the protease. The irreversibility of this reaction makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects
This compound has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can affect various physiological processes such as blood clotting, digestion, and inflammation. This compound has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.
実験室実験の利点と制限
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that is specific for serine proteases, which makes it a potent inhibitor. It is also relatively stable and easy to handle. However, this compound has some limitations. It is irreversible, which means that it cannot be used to study reversible inhibition of serine proteases. It also has some side effects such as inhibition of other enzymes and cytotoxicity at high concentrations.
将来の方向性
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research, but there are still many future directions for its application. One direction is to develop new serine protease inhibitors based on the structure of this compound. Another direction is to study the roles of serine proteases in various diseases and develop new treatments based on the inhibition of these proteases. Additionally, this compound can be used to study the interactions between serine proteases and their inhibitors, which can help to elucidate the mechanisms of protease inhibition. Overall, this compound has many potential applications in scientific research and drug discovery.
合成法
N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be synthesized by reacting N-ethyl-4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as the main product along with some side products. The purity of this compound can be improved by recrystallization or chromatography.
科学的研究の応用
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research to inhibit serine proteases. Serine proteases play important roles in various physiological processes such as blood clotting, digestion, and inflammation. Inhibiting serine proteases can help to elucidate their roles in these processes and develop new treatments for related diseases. This compound has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.
特性
IUPAC Name |
N-ethyl-4-(ethylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-12-11(14)9-5-7-10(8-6-9)13-17(15,16)4-2/h5-8,13H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTVUURZMBERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163603.png)
![4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride](/img/structure/B5163608.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)

![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)
